molecular formula C9H8N4O B3359974 N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide CAS No. 88128-97-6

N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide

Cat. No.: B3359974
CAS No.: 88128-97-6
M. Wt: 188.19 g/mol
InChI Key: ZIDFUCVUDXGMGI-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds Pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazole ring. This reaction can be catalyzed by acids or bases and often requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)imidazole
  • 2-(Imidazol-2-yl)pyridine

Uniqueness

N-(3-(1H-imidazol-2-yl)pyridin-2-yl)formamide is unique due to the presence of both imidazole and pyridine rings in a single molecule. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

N-[3-(1H-imidazol-2-yl)pyridin-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-6-13-9-7(2-1-3-10-9)8-11-4-5-12-8/h1-6H,(H,11,12)(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDFUCVUDXGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518203
Record name N-[3-(1H-Imidazol-2-yl)pyridin-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88128-97-6
Record name N-[3-(1H-Imidazol-2-yl)pyridin-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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